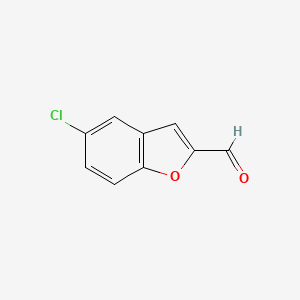

5-Chlorobenzofuran-2-carbaldehyde

Übersicht

Beschreibung

5-Chlorobenzofuran-2-carbaldehyde is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of pharmaceuticals and other organic molecules. While the provided papers do not directly discuss 5-Chlorobenzofuran-2-carbaldehyde, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related heterocyclic aldehydes has been reported in the literature. For instance, a novel method for the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, has been developed. This synthesis involves a six-step process starting from dimethyl malonate and n-valeronitrile, with an overall yield of 40%. The key step includes the reaction with POCl3/DMF followed by hydrolysis, yielding the desired compound with a 68% yield . This method could potentially be adapted for the synthesis of 5-Chlorobenzofuran-2-carbaldehyde by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-Chlorobenzofuran-2-carbaldehyde would consist of a benzofuran ring system with a chlorine atom and an aldehyde functional group. The presence of these functional groups would influence the reactivity and interaction of the molecule with other chemical species. The papers provided do not directly analyze the molecular structure of 5-Chlorobenzofuran-2-carbaldehyde, but they do discuss similar compounds, such as 3-chlorobenzo[b]furan-2-carbaldehyde, which undergo reactions with sodium hydrogen selenide to yield isomeric hydroseleno aldehydes . These reactions could provide insights into the reactivity of the chlorine and aldehyde groups in the benzofuran ring system.

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted furan aldehydes can be inferred from the provided papers. For example, the synthesis of acid chloride derivatives from aldehydes like 5-(chloromethyl)furfural (CMF) has been achieved using tert-butyl hypochlorite . This suggests that 5-Chlorobenzofuran-2-carbaldehyde could also undergo similar transformations to yield useful intermediates for further chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chlorobenzofuran-2-carbaldehyde would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do describe properties of related compounds. For instance, the reactivity of the aldehyde group in the presence of tert-butyl hypochlorite and the oxidation of seleno aldehydes to diselenides under atmospheric oxygen can give an indication of the potential reactivity and stability of 5-Chlorobenzofuran-2-carbaldehyde under various conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Antiviral Activity

A study explored the synthesis of various derivatives from 3-Chlorobenzofuran-2-carbaldehyde, a closely related compound, evaluating their antiviral activity in vitro. Although this research did not find significant antiviral activity, it highlighted the compound's potential in developing antiviral agents through chemical modification (Shahar Yar et al., 2009).

Chemistry of Related Analogues

Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which share structural similarities with 5-Chlorobenzofuran-2-carbaldehyde, provides insights into the synthetic applications of such compounds. This review covers the synthesis and biological evaluation of these compounds, illustrating their significance in medicinal chemistry and synthetic applications (Hamama et al., 2018).

Heterocyclic Synthesis Using Chloropyrazole Carbaldehydes

Another study reviews the preparation methods and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, demonstrating the role of chloro-carbaldehydes in synthesizing novel heterocyclic systems. This research underscores the importance of such compounds as intermediates for synthesizing valuable heterocyclic compounds (Gouda et al., 2016).

Catalytic Production of Furfural

Furfural production, involving dehydration of xylose, highlights the potential of benzofuran derivatives in green chemistry applications. This study emphasizes the role of heterogeneously catalyzed processes in producing furfural, an important intermediate in the chemical industry, showcasing the environmental and sustainable aspects of using such catalysts (Karinen et al., 2011).

Synthesis of Pyrazole Derivatives

Research on the synthesis and crystal structure of pyrazole derivatives, using chloro-carbaldehyde intermediates, contributes to the understanding of their chemical behavior and potential applications in medicinal chemistry and materials science (Xu & Shi, 2011).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-Chlorobenzofuran-2-carbaldehyde are not mentioned in the search results, benzofuran compounds, in general, are attracting increasing attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds .

Wirkmechanismus

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They are often used in the search for efficient antimicrobial candidates .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biological pathways, contributing to their broad range of biological activities .

Pharmacokinetics

Its molecular weight is 18059 g/mol , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .

Eigenschaften

IUPAC Name |

5-chloro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMDSEGLAHWJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539506 | |

| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23145-14-4 | |

| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

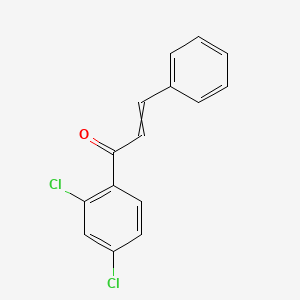

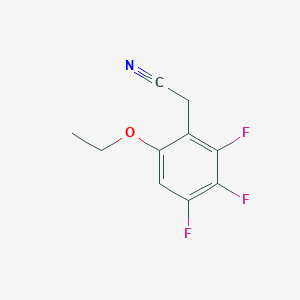

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

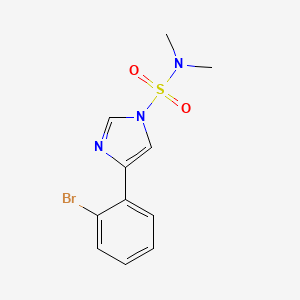

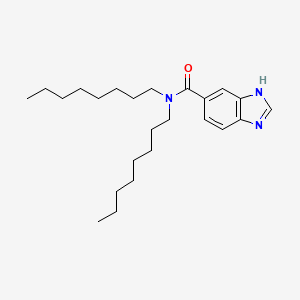

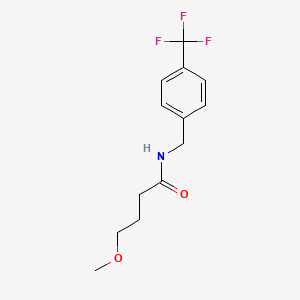

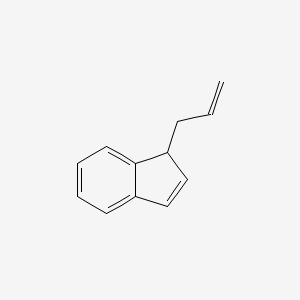

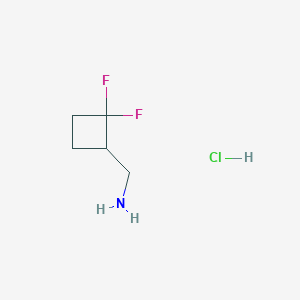

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)